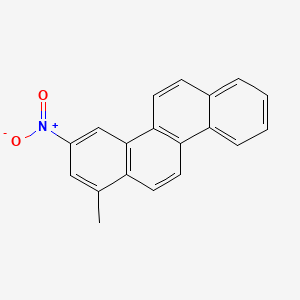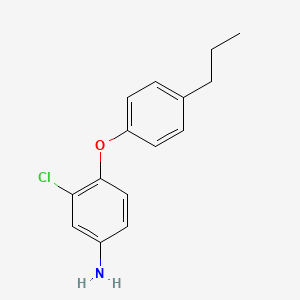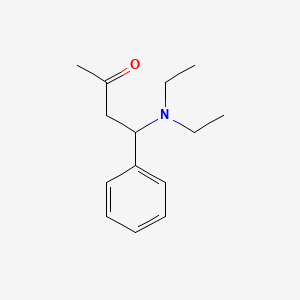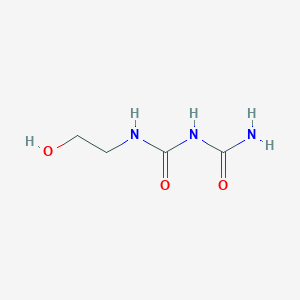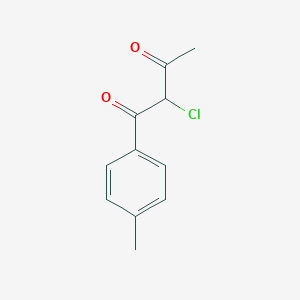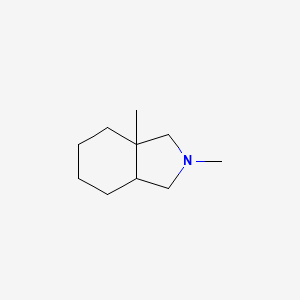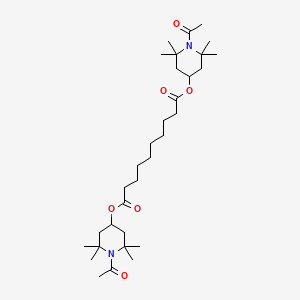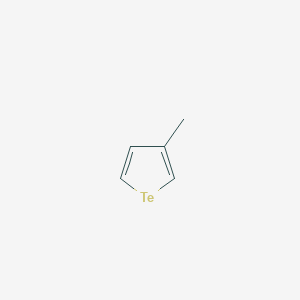
3-Methyltellurophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyltellurophene is an organotellurium compound that belongs to the class of tellurophenes, which are the tellurium analogues of thiophenes and selenophenes . This compound features a five-membered aromatic ring with tellurium as the heteroatom and a methyl group attached to the third carbon atom. The unique properties of tellurium, such as its redox capability and ability to form chalcogen bonds, make this compound an interesting subject for scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyltellurophene can be achieved through various methods. One common approach involves the reaction of 3-lithiotellurophene with methyl iodide. This reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure high yield .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as column chromatography, ensures the removal of impurities and the isolation of the desired product .
化学反应分析
Types of Reactions: 3-Methyltellurophene undergoes various chemical reactions, including:
Oxidation: The tellurium atom in this compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert telluroxides back to the parent tellurophene.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of telluroxides or tellurones.
Reduction: Regeneration of the parent tellurophene.
Substitution: Halogenated derivatives of this compound.
科学研究应用
3-Methyltellurophene has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Methyltellurophene is primarily related to its redox properties. The tellurium atom can undergo oxidation and reduction reactions, which allows it to participate in various biochemical processes. The compound can interact with molecular targets such as enzymes and proteins, potentially altering their activity and function .
相似化合物的比较
Thiophene: Contains sulfur instead of tellurium.
Selenophene: Contains selenium instead of tellurium.
Tellurophene: The parent compound without the methyl group.
Comparison:
Aromaticity: The aromaticity of tellurophene is lower than that of thiophene and selenophene due to the larger size of the tellurium atom.
Redox Properties: Tellurium’s redox properties are more pronounced compared to sulfur and selenium, making 3-Methyltellurophene more reactive in redox reactions.
属性
CAS 编号 |
87221-61-2 |
|---|---|
分子式 |
C5H6Te |
分子量 |
193.7 g/mol |
IUPAC 名称 |
3-methyltellurophene |
InChI |
InChI=1S/C5H6Te/c1-5-2-3-6-4-5/h2-4H,1H3 |
InChI 键 |
WKEIPYCKSMBZRL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C[Te]C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate](/img/structure/B14423419.png)
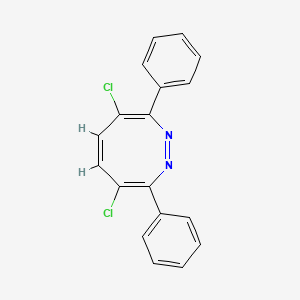
![1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene](/img/structure/B14423435.png)
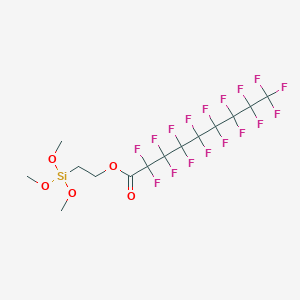
methanolate](/img/structure/B14423441.png)
